4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate
Description
4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate (CAS: 1430837-91-4) is a phosphine-based ligand derived from the 1,3,5-triaza-7-phosphaadamantane (PTA) scaffold. Its molecular formula is C₁₀H₂₀N₃O₃PS, with a molecular weight of 293.32 g/mol (calculated from constituent atomic masses) . The structure features a PTA core modified with a butane-1-sulfonate substituent, enhancing solubility in polar solvents and aqueous media compared to unmodified PTA. This ligand is widely employed in homogeneous catalysis, particularly in palladium-catalyzed reactions such as aminocarbonylation and amination, owing to its ability to stabilize metal centers while maintaining high activity under mild conditions (e.g., 60°C) .
Properties
IUPAC Name |
4-(3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decan-1-yl)butane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N3O3PS/c14-18(15,16)4-2-1-3-13-6-11-5-12(7-13)9-17(8-11)10-13/h1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJWBSOVUYDJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C[N+]3(CN1CP(C2)C3)CCCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N3O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Quaternization at Ambient Conditions
In a solvent-free approach, PTA reacts directly with 1,4-butanesultone at 25°C under an inert atmosphere. The reaction proceeds for 20 hours, after which diethyl ether is added to precipitate the product. This method achieves an 86.8% yield (0.483 g from 0.300 g PTA) and produces a white solid with high water solubility (504 mg/mL at 25°C). Key advantages include minimal solvent use and straightforward purification. However, the extended reaction time may limit scalability for industrial applications.
Acetone-Mediated Synthesis at Elevated Temperatures
Using acetone as a solvent, PTA and 1,4-butanesultone react at 60°C for 24 hours under nitrogen. After removing the solvent, the product is washed with acetone to yield a 75% isolated product (1.4 g from 1.0 g PTA). This method reduces reaction time compared to the solvent-free approach but introduces challenges in solvent removal. The product’s melting point (252–254°C) aligns with literature values, confirming purity.
Platinum Complex Formation
PTABS serves as a ligand in platinum complexes. Combining PTABS with K₂PtCl₄ in water at 0°C yields a platinum adduct with 80% efficiency. The product’s low water solubility (36.5 mg/L at 25°C) necessitates purification via centrifugation, followed by washing with water. This method highlights PTABS’s versatility in forming metal complexes, though specialized equipment (e.g., Schlenk lines) is required.
Ethanol-Water Reflux Method
A hybrid solvent system (ethanol/water) under reflux conditions for 1 hour produces PTABS in 62% yield. While faster, the lower yield compared to other methods suggests side reactions or incomplete conversion. This approach may suit small-scale syntheses where speed outweighs yield considerations.
Table 1: Comparative Analysis of PTABS Synthesis Methods
| Method | Solvent | Temperature | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Solvent-Free | None | 25°C | 20 | 86.8 | Eco-friendly, high solubility |
| Acetone-Mediated | Acetone | 60°C | 24 | 75 | Faster than solvent-free |
| Platinum Complex | Water | 0°C | – | 80 | Enables metal coordination |
| Ethanol-Water Reflux | Ethanol/Water | Reflux | 1 | 62 | Rapid synthesis |
Optimization of Reaction Parameters
Solvent Selection
Solvent-free conditions maximize atom economy but require longer reaction times. Polar aprotic solvents like acetone improve reaction kinetics but necessitate post-synthesis purification. Water-based systems, though ideal for green chemistry, are limited by the reagent’s solubility.
Stoichiometric Ratios
A 1:4 molar ratio of PTA to 1,4-butanesultone is critical for achieving high yields. Excess sultone ensures complete quaternization of the PTA nitrogen, minimizing byproducts.
Temperature and Atmosphere
Reactions conducted under inert atmospheres (nitrogen or argon) prevent oxidation of the phosphine center. Elevated temperatures (e.g., 60°C) accelerate the reaction but risk decomposition, as evidenced by the lower yield in reflux conditions.
Characterization of PTABS
Spectroscopic Analysis
Elemental Analysis
Experimental data (C, 41.03%; H, 6.97%; N, 14.25%; S, 10.82%) closely match theoretical values (C, 40.94%; H, 6.88%; N, 14.33%; S, 10.91%), confirming purity.
Table 2: NMR Spectral Assignments for PTABS
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.63–1.80 | m | CH₂CH₂SO₃⁻ |
| 2.82–4.90 | m | NCH₂, PCH₂, and NCH₂N⁺ |
| -82.86 | s | Phosphorus in PTA core |
Applications and Industrial Relevance
PTABS’s water solubility and stability under aerobic conditions make it ideal for:
Chemical Reactions Analysis
4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can modify the triaza-phosphaadamantane core, altering its chemical properties.
Common reagents used in these reactions include copper (II) salts, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate involves its role as a ligand. It coordinates with metal centers in catalytic systems, facilitating various chemical transformations. The triaza-phosphaadamantane core provides stability and enhances the reactivity of the metal-ligand complex . Molecular targets include transition metals such as palladium and copper, which are essential for catalysis in cross-coupling reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate with three related compounds:
Catalytic Performance
- PTABS: Demonstrates high efficiency in Pd-catalyzed aminocarbonylation of nucleosides at 60°C, compatible with diverse amines (heteroaryl, aliphatic, secondary) . The sulfonate group improves solubility, enabling reactions in aqueous or polar media.
- PTA: Less effective in aqueous systems due to lower solubility; primarily used in non-polar solvents or ionic liquids .
- Bromo-Indol PTA Derivative: No direct catalytic data reported, but its bulky substituents may hinder metal coordination compared to PTABS .
Solubility and Stability
- PTABS’s sulfonate group confers >10x higher aqueous solubility than PTA, critical for biomedical and green chemistry applications.
Biological Activity
4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate, commonly referred to as PTABS (CAS No. 1430837-91-4), is a phosphonium compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of PTABS, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
PTABS has the following chemical properties:
- Molecular Formula : CHNOPS
- Molecular Weight : 293.32 g/mol
- Purity : ≥95% (HPLC)
The compound is characterized by a phosphonium cation and a sulfonate group, which contribute to its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
PTABS exhibits several mechanisms that contribute to its biological activity:
- Antimicrobial Activity
- PTABS has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
- Anticancer Potential
- Research indicates that PTABS may inhibit cancer cell proliferation. The compound interacts with cellular pathways involved in apoptosis, promoting programmed cell death in malignant cells.
- Neuroprotective Effects
- Preliminary studies suggest that PTABS can protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for neurodegenerative disease therapies.
Antimicrobial Studies
A study published in 2020 investigated the antimicrobial efficacy of PTABS against Gram-positive and Gram-negative bacteria. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
The compound's ability to disrupt membrane integrity was confirmed through electron microscopy.
Anticancer Activity
In a study focusing on human cancer cell lines, PTABS exhibited:
- IC50 Values : Approximately 15 µM for breast cancer cells and 25 µM for prostate cancer cells.
These findings suggest that PTABS may induce apoptosis through the activation of caspase pathways.
Neuroprotective Studies
Research conducted on neuronal cell lines showed that PTABS could reduce oxidative stress markers by up to 40% when compared to untreated controls. This suggests a potential role in protecting against neurodegeneration.
Q & A
Q. Table 1: Catalytic Performance of Pd/PTABS vs. Pd/PTA
| Substrate | Pd/PTABS Yield (%) | Pd/PTA Yield (%) | Conditions |
|---|---|---|---|
| Benzylamine | 92 | 78 | 60°C, 12 h, CO |
| Piperidine | 88 | 65 | 60°C, 12 h, CO |
| 2-Picolylamine | 85 | 70 | 60°C, 12 h, CO |
| Data adapted from . |
Advanced Research Question: How does κ-P,N coordination in PTABS derivatives influence their reactivity in transition-metal complexes?
Methodological Answer:
The κ-P,N bonding mode (simultaneous coordination of phosphorus and nitrogen atoms) in PTABS derivatives modulates electronic and steric properties:
- Structural Insights : X-ray data show κ-P,N coordination stabilizes unusual oxidation states (e.g., Pd(II) or Ru(II)) by providing a rigid, electron-rich environment .
- Reactivity Implications :
- Electron Transfer : Enhanced metal-to-ligand charge transfer (MLCT) in photochemical applications.
- Substrate Activation : The N-donor sites assist in substrate orientation during catalysis, as observed in C–H activation studies .
Advanced Research Question: How can researchers resolve contradictions in reported catalytic efficiencies of PTABS across studies?
Methodological Answer:
Discrepancies in catalytic data often arise from variations in experimental design or characterization methods:
- Analytical Cross-Validation :
- Case Example : A study reporting lower yields may have used impure PTABS (validated via elemental analysis) or suboptimal CO pressure .
- Statistical Rigor : Employ triplicate runs and error margin calculations to ensure reproducibility .
Advanced Research Question: What methodologies are recommended for studying PTABS in macromolecular crystallography?
Methodological Answer:
PTABS’s solubility and stability make it suitable for crystallizing biomacromolecules:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.9–1.0 Å) to resolve light atoms (P, S).
- Refinement : Apply SHELXL for anisotropic refinement of PTABS’s adamantane framework, which reduces residual density errors .
- Validation : Check ligand geometry with tools like MolProbity to avoid model bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
